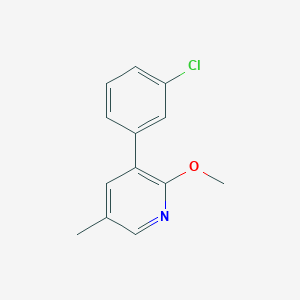
3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 3-chlorophenyl group, a methoxy group at the 2-position, and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, 2-methoxypyridine, and methyl iodide.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chlorobenzaldehyde with 2-methoxypyridine in the presence of a base such as potassium carbonate.
Methylation: The intermediate is then methylated using methyl iodide under basic conditions to introduce the methyl group at the 5-position of the pyridine ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with stimulant properties.
3-Chlorophenylhydrazine: Used in the synthesis of various heterocyclic compounds.
3-(4-Chlorophenyl)-1-methyl-2-pyridone: A compound with similar structural features but different functional groups.
Uniqueness
3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a 3-chlorophenyl group, a methoxy group, and a methyl group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
2089649-41-0 |
|---|---|
Formule moléculaire |
C13H12ClNO |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-2-methoxy-5-methylpyridine |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-12(13(16-2)15-8-9)10-4-3-5-11(14)7-10/h3-8H,1-2H3 |
Clé InChI |
YBJKWVRTJSIMHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)OC)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


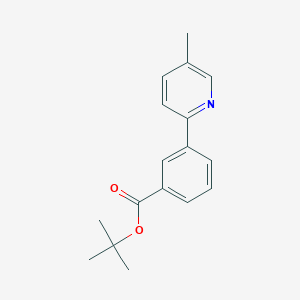

![1-Amino-1-[4-(trifluoromethyl)phenyl]acetone](/img/structure/B13055992.png)
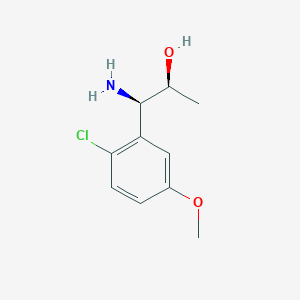
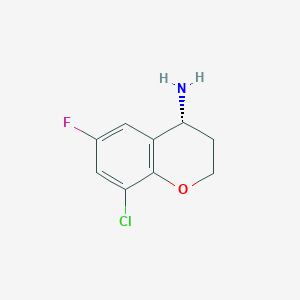
![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole hydrochloride](/img/structure/B13056017.png)
![3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B13056021.png)
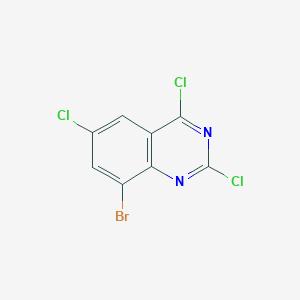
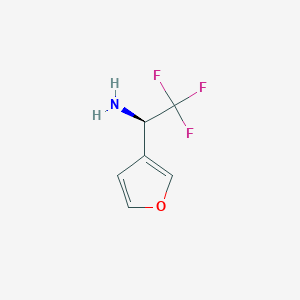
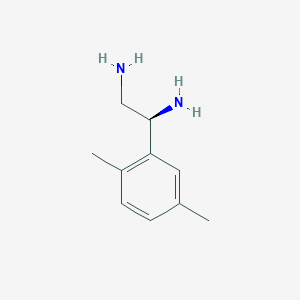
![4-((2,5-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056048.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate](/img/structure/B13056055.png)
![1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13056057.png)

